Macrocarpal H

Overview

Description

Macrocarpal H is a natural compound that can be isolated from the leaves of Eucalyptus globulus . It is a eudesmane sesquiterpenoid, which means it belongs to a class of sesquiterpenes with a specific carbon skeleton . This compound has been studied for its various biological activities, including antibacterial and anticariogenic properties .

Mechanism of Action

Target of Action

Macrocarpal H has been reported to exhibit anti-glucosyltransferase and anti-bacterial activities . Glucosyltransferase is an enzyme that plays a crucial role in the biosynthesis of polysaccharides, glycoproteins, and glycolipids. By inhibiting this enzyme, this compound can potentially disrupt the metabolic processes of bacteria, thereby exhibiting its anti-bacterial properties.

Biochemical Pathways

This compound is a eudesmane sesquiterpenoid . Sesquiterpenoids are known to originate from two different biosynthetic pathways: the mevalonic acid (MVA) pathway localized in the cytoplasm and the deoxyxylulose phosphate/methylerythritol (DOXP/MEP) pathway localized in the plastids . The disruption of these pathways can affect the synthesis of essential biomolecules in the target organisms, leading to their death.

Result of Action

The result of this compound’s action is the disruption of normal cellular functions in the target organisms. This is achieved through the inhibition of glucosyltransferase, disruption of cell membrane integrity, induction of oxidative stress, and DNA fragmentation . These actions can lead to the death of the target organisms, thereby exhibiting its anti-bacterial and potentially anti-fungal properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the strong winds that are typical of its native area can affect the growth conditions of Eucalyptus globulus, the plant from which this compound is derived This can potentially influence the concentration and efficacy of this compound

Biochemical Analysis

Biochemical Properties

It is known that Macrocarpal H is a eudesmane sesquiterpenoid . Sesquiterpenoids are known to interact with various enzymes, proteins, and other biomolecules, but the specific interactions of this compound have not been reported in the literature.

Cellular Effects

Some related compounds have been found to have antibacterial activity

Temporal Effects in Laboratory Settings

A related compound, Macrocarpal M, has been found to have high levels of antimicrobial activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Macrocarpal H involves the isolation from natural sources, primarily the leaves of Eucalyptus globulus . The extraction process typically uses methanol as a solvent, followed by purification using reversed-phase high-performance liquid chromatography . The structure of this compound is confirmed through various spectroscopic techniques such as mass spectrometry, nuclear magnetic resonance, and two-dimensional nuclear magnetic resonance .

Industrial Production Methods: The use of high-performance liquid chromatography and other advanced purification techniques ensures the isolation of this compound in sufficient quantities for research and potential commercial applications .

Chemical Reactions Analysis

Types of Reactions: Macrocarpal H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

Macrocarpal H has several scientific research applications due to its biological activities . In chemistry, it is studied for its potential as an antibacterial and anticariogenic agent . In biology and medicine, this compound is investigated for its ability to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics . Additionally, its anticariogenic properties suggest its use in dental care products to prevent tooth decay .

Comparison with Similar Compounds

Similar Compounds: Macrocarpal H is part of a series of macrocarpal compounds, including Macrocarpal A, Macrocarpal B, Macrocarpal C, Macrocarpal E, Macrocarpal I, Macrocarpal J, and Macrocarpal L . These compounds share a similar structural framework but differ in specific functional groups and substructures .

Uniqueness: What sets this compound apart from its similar compounds is its unique combination of biological activities, particularly its potent antibacterial and anticariogenic properties . While other macrocarpals also exhibit biological activities, this compound’s specific interactions with bacterial enzymes and pathways make it a valuable compound for further research and potential therapeutic applications .

Biological Activity

Macrocarpal H, a phloroglucinol derivative isolated from the leaves of Eucalyptus globulus, has garnered attention for its diverse biological activities, particularly its antibacterial and cytotoxic properties. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Isolation

This compound is one of several macrocarpals identified in Eucalyptus globulus. The extraction process typically involves using a 50% ethanol solution, which yields various phloroglucinol-sesquiterpene-coupled compounds. The isolation of this compound has been confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry .

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of this compound against oral pathogenic bacteria. The minimum inhibitory concentration (MIC) values for this compound against key pathogens are summarized in Table 1.

| Bacteria | MIC (µg/mL) |

|---|---|

| Porphyromonas gingivalis | 0.20 |

| Prevotella intermedia | 1.25 |

| Treponema denticola | 6.25 |

| Actinobacillus actinomycetemcomitans | >6.25 |

| Fusobacterium nucleatum | >6.25 |

This compound exhibited the strongest inhibitory effects against P. gingivalis, a major contributor to periodontal disease, while showing less effectiveness against other bacteria such as Fusobacterium nucleatum and Actinobacillus actinomycetemcomitans . The compound's mechanism appears to involve inhibition of bacterial proteinases and interference with bacterial adhesion to host tissues .

Cytotoxic Activity

In addition to its antibacterial properties, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. A study assessing the cytotoxicity of macrocarpals against breast carcinoma (MCF-7), laryngeal carcinoma (HEP2), and colonic adenocarcinoma (CaCo) cell lines revealed significant antiproliferative effects.

Table 2 summarizes the IC50 values for this compound compared to standard chemotherapeutic agents:

| Compound | MCF-7 IC50 (µg/mL) | HEP2 IC50 (µg/mL) | CaCo IC50 (µg/mL) |

|---|---|---|---|

| This compound | 14.8 ± 0.55 | 13.6 ± 0.62 | 11.4 ± 0.45 |

| Doxorubicin | 0.7 ± 0.01 | 0.69 ± 0.01 | 0.8 ± 0.02 |

The results indicate that while this compound shows promising cytotoxicity, it is less potent than conventional chemotherapeutics like Doxorubicin .

Case Studies

A notable case study involved the application of eucalyptus leaf extracts containing this compound in periodontal therapy. Patients treated with these extracts showed a significant reduction in P. gingivalis levels and improved clinical outcomes in terms of gum health over a six-month period . This suggests potential therapeutic applications in managing periodontal diseases.

Properties

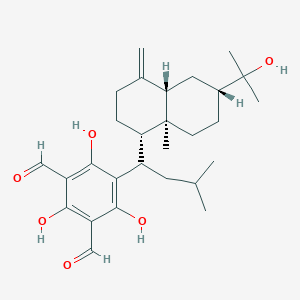

IUPAC Name |

2,4,6-trihydroxy-5-[1-[6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h13-15,17-18,21-22,31-34H,3,7-12H2,1-2,4-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAOETHJYYAVCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1CCC(=C)C2C1(CCC(C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179388-53-5 | |

| Record name | Macrocarpal H | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for Macrocarpal H's antibacterial activity?

A1: While the provided research highlights this compound's potent antibacterial activity, [, ] the exact mechanism of action is not elaborated upon in these papers. Further research is needed to determine how this compound interacts with bacterial targets and the downstream effects leading to bacterial growth inhibition.

Q2: How was the structure of this compound elucidated?

A2: The research utilized a combination of Nuclear Overhauser Effect (NOE) experiments and computational chemistry techniques to determine this compound's structure. [] NOE experiments provided information about spatial proximity between atoms in the molecule. This information was then used to validate and refine the three-dimensional structure obtained through Monte Carlo (MC) simulations using the MM2 force field in MacroModel/Batchmin software. Further refinement of the structure was achieved using semi-empirical molecular orbital calculations. This approach allowed for the determination of the absolute configuration at the C-9' position of the side chain in this compound, which was found to be S*. []

Q3: Does the stereochemistry at the C-9' position influence the activity of this compound?

A3: While the research established the absolute configuration at C-9' for Macrocarpals H, I, and J, [] it did not directly investigate the structure-activity relationship regarding this specific stereocenter. Further research comparing the activity of different stereoisomers of this compound is needed to determine if the C-9' configuration influences its potency or other characteristics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.